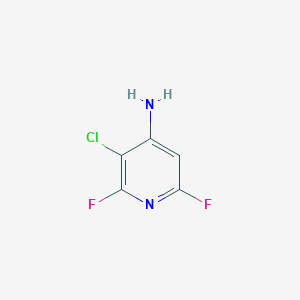

3-Chloro-2,6-difluoropyridin-4-amine

Vue d'ensemble

Description

3-Chloro-2,6-difluoropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Chloro-2,6-difluoropyridin-4-amine, involves various methods. One common approach is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 3,5-difluoro-2,4,6-triazidopyridine can be synthesized by the reaction of pentafluoropyridine with sodium azide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective processes. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2,6-difluoropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Applications De Recherche Scientifique

3-Chloro-2,6-difluoropyridin-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-Chloro-2,6-difluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Difluoropyridin-4-amine: Similar in structure but lacks the chlorine atom.

4-Amino-3,5-dichloro-2,6-difluoropyridine: Contains additional chlorine atoms.

Uniqueness

3-Chloro-2,6-difluoropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-Chloro-2,6-difluoropyridin-4-amine (3C26D4A) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial research.

Chemical Structure and Properties

The compound this compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The molecular formula is , and it features a pyridine ring with chlorine and fluorine substituents that enhance its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClF₂N₂ |

| Molecular Weight | 162.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

The biological activity of 3C26D4A is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in critical cellular processes. One notable target is DNA gyrase , an essential enzyme for bacterial DNA replication.

Binding Affinity

Molecular docking studies have shown that 3C26D4A exhibits a significant binding energy of kcal/mol with DNA gyrase, indicating strong inhibitory potential against bacterial growth. This inhibition can lead to bacterial cell death, making it a promising candidate for antimicrobial applications .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth without significant toxicity to human cells .

Case Study:

In a study examining the antimicrobial efficacy of 3C26D4A, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

Computational Studies

Recent studies utilizing density functional theory (DFT) have provided insights into the electronic structure and reactivity of 3C26D4A. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap were calculated to be eV in the gas phase, indicating lower reactivity compared to polar solvent environments .

Solvent Effects

The reactivity of 3C26D4A is significantly influenced by the solvent environment. In polar solvents such as DMSO and methanol, the compound exhibits enhanced reactivity due to a smaller HOMO-LUMO gap compared to nonpolar solvents like cyclohexane .

Propriétés

IUPAC Name |

3-chloro-2,6-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQARVFBBRZLDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624360 | |

| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-78-6 | |

| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CHLORO-2,6-DIFLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 3-Chloro-2,6-difluoropyridin-4-amine interact with its target and what are the downstream effects?

A1: The research suggests that this compound exhibits antimicrobial potential by targeting the bacterial enzyme DNA gyrase [, ]. While the specific interaction mechanism is not detailed in the provided abstracts, the molecular docking studies reveal a significant binding energy (-4.07 kcal/mol) with DNA gyrase [, ]. Inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, can ultimately lead to bacterial cell death.

Q2: What computational chemistry methods were used to study this compound and what insights were gained?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) method and basis set to investigate the electronic structure of this compound [, ]. These calculations provided information on the molecule's spectroscopic properties, frontier molecular orbital (FMO) energy gaps, Mulliken population analysis, and molecular electrostatic potential surface (MESP) [, ]. The FMO analysis in various solvents suggested the stability and chemical reactivity of the molecule [, ]. Additionally, in silico molecular docking studies were conducted to evaluate its potential as an antimicrobial agent by assessing its interaction with DNA gyrase [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.